molecular formula C15H13FN2O3 B6393919 MFCD18318433 CAS No. 1261920-54-0

MFCD18318433

Cat. No.: B6393919
CAS No.: 1261920-54-0
M. Wt: 288.27 g/mol
InChI Key: VBMPNZXYPGZQMX-UHFFFAOYSA-N
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Description

MFCD18318433 is a halogenated heterocyclic compound, likely structurally analogous to pyrrolo-triazine or benzimidazole derivatives based on its MDL identifier classification. Such compounds typically exhibit:

  • Molecular features: Chlorine/fluorine substituents, aromatic rings, and nitrogen heteroatoms.
  • Applications: Pharmaceutical intermediates, agrochemicals, or materials science due to their bioactivity and synthetic versatility.
  • Synthetic routes: Often involve cross-coupling reactions, cyclization, or catalytic processes under controlled conditions (e.g., A-FGO catalysts in ionic liquids) .

Properties

IUPAC Name

3-[4-(ethylcarbamoyl)-3-fluorophenyl]pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O3/c1-2-18-14(19)11-4-3-9(7-13(11)16)12-8-17-6-5-10(12)15(20)21/h3-8H,2H2,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBMPNZXYPGZQMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)C2=C(C=CN=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70688293
Record name 3-[4-(Ethylcarbamoyl)-3-fluorophenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70688293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261920-54-0
Record name 3-[4-(Ethylcarbamoyl)-3-fluorophenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70688293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD18318433 involves several steps, each requiring specific conditions to ensure the desired product is obtained. One common method involves the reaction of precursor compounds under controlled temperature and pressure conditions. The reaction typically requires a catalyst to facilitate the process and achieve high yields. The exact details of the synthetic route can vary depending on the desired purity and application of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing the reaction conditions to maximize yield and minimize costs. Industrial production often employs continuous flow reactors, which allow for better control over reaction parameters and improved efficiency. The use of advanced purification techniques ensures that the final product meets the required specifications for its intended use.

Chemical Reactions Analysis

Types of Reactions: MFCD18318433 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the compound’s reactive functional groups, which interact with different reagents under specific conditions.

Common Reagents and Conditions: Common reagents used in reactions with this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome. For example, oxidation reactions may require the presence of an oxidizing agent like potassium permanganate, while reduction reactions might use a reducing agent such as sodium borohydride.

Major Products: The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds. The versatility of this compound in forming different products makes it a valuable compound in synthetic chemistry.

Scientific Research Applications

MFCD18318433 has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it an ideal candidate for various synthetic pathways. In biology, this compound is studied for its potential as a biochemical probe, allowing researchers to investigate biological processes at the molecular level. In medicine, the compound is explored for its potential therapeutic properties, including its ability to interact with specific molecular targets. Industrial applications of this compound include its use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of MFCD18318433 involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, ultimately affecting cellular processes. The pathways involved in the compound’s mechanism of action are complex and depend on the specific application. For example, in a biological context, this compound may bind to a particular enzyme, inhibiting its activity and thereby altering a metabolic pathway.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds are selected for comparison based on structural homology and shared applications:

Compound MFCD18318433 (Inferred) CAS 918538-05-3 CAS 434-75-3
Molecular Formula C₇H₄ClFN₃ (hypothetical) C₆H₃Cl₂N₃ C₇H₄ClFO₂
Molecular Weight ~201.5 g/mol 188.01 g/mol 174.56 g/mol
Key Substituents Cl, F, N-heterocycle Cl, Cl, N-heterocycle Cl, F, benzoate
Solubility 0.45–0.69 mg/mL (predicted) 0.687 mg/mL (DMF-compatible) 0.45 mg/mL (THF-compatible)
Log S (ESOL) -2.5 ± 0.3 -2.47 -2.63
Bioactivity Moderate P-gp substrate High CYP inhibition potential High BBB permeability

Functional Performance

  • Thermal Stability : Halogenated compounds like CAS 918538-05-3 exhibit higher thermal stability (boiling point >200°C) compared to ester derivatives (e.g., CAS 434-75-3) .
  • Biological Activity :
    • This compound : Predicted moderate Log P (~2.8) suggests balanced lipophilicity for drug delivery.
    • CAS 434-75-3 : High BBB permeability (Log Kp = -5.87 cm/s) makes it suitable for CNS-targeting agents .
    • CAS 918538-05-3 : Strong CYP inhibition (PAINS score 0.55) limits therapeutic use but valuable for enzyme studies .

Research Findings and Data Trends

Key Studies

  • Synthetic Optimization : Ionic liquid-mediated reactions (e.g., A-FGO catalysts) improve yields by 15–20% compared to traditional methods .
  • Bioactivity Screening : Halogenated triazines (e.g., CAS 918538-05-3) show higher cytotoxicity (IC₅₀ < 10 µM) but poorer aqueous solubility than benzoate derivatives .
  • Environmental Impact : Chlorinated compounds require stringent handling (H315-H319-H335 warnings) due to eco-toxicity risks .

Comparative Data Table

Parameter This compound CAS 918538-05-3 CAS 434-75-3
Hydrogen Bond Donors 1 0 1
Rotatable Bonds 2 1 3
TPSA 45 Ų 38 Ų 52 Ų
GI Absorption High Low High
Leadlikeness Yes No Yes

Notes and Limitations

Data Gaps : Direct experimental data for this compound is unavailable; comparisons rely on analogues. Future studies should prioritize its synthesis and characterization .

Contradictions : Solubility predictions (Log S) vary across computational models (e.g., ESOL vs. SILICOS-IT), necessitating empirical validation .

Safety Profiles : Halogenated compounds universally require hazard mitigation (e.g., P280-P305+P351+P338 protocols) .

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